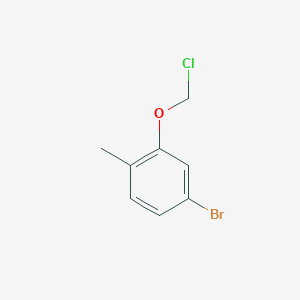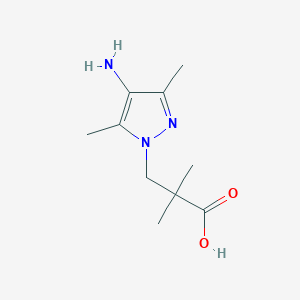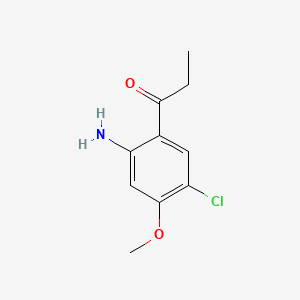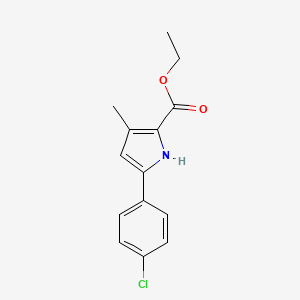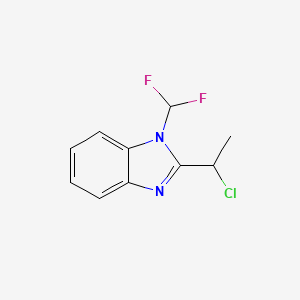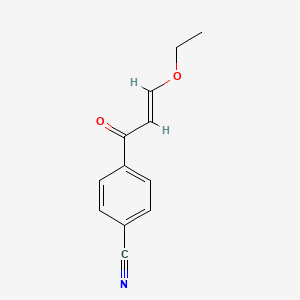
4-(3-Ethoxyacryloyl)benzonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(3-Ethoxyacryloyl)benzonitrile: is an organic compound characterized by the presence of an ethoxyacryloyl group attached to a benzonitrile moiety
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-(3-Ethoxyacryloyl)benzonitrile typically involves the reaction of 4-cyanobenzaldehyde with ethyl acrylate in the presence of a base catalyst. The reaction proceeds through a Knoevenagel condensation mechanism, where the aldehyde group of 4-cyanobenzaldehyde reacts with the active methylene group of ethyl acrylate to form the desired product.
Industrial Production Methods: In an industrial setting, the synthesis can be scaled up by optimizing reaction conditions such as temperature, solvent, and catalyst concentration. The use of continuous flow reactors can enhance the efficiency and yield of the reaction. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain high-purity this compound.
化学反应分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, leading to the formation of corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction of the nitrile group can yield primary amines.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, or alcohols under mild to moderate conditions.
Major Products:
Oxidation: Carboxylic acids or aldehydes.
Reduction: Primary amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
Chemistry: 4-(3-Ethoxyacryloyl)benzonitrile is used as a building block in organic synthesis, enabling the creation of more complex molecules. It serves as a precursor for the synthesis of various heterocyclic compounds and polymers.
Biology: In biological research, this compound can be used to study enzyme-catalyzed reactions involving nitriles and acrylates. It also serves as a probe to investigate the interactions of nitrile-containing compounds with biological macromolecules.
Medicine: The compound has potential applications in medicinal chemistry, particularly in the design and synthesis of novel pharmaceuticals. Its structural features make it a candidate for developing drugs targeting specific enzymes or receptors.
Industry: In the industrial sector, this compound is utilized in the production of specialty chemicals, coatings, and adhesives. Its reactivity and functional groups make it valuable for creating materials with specific properties.
作用机制
The mechanism of action of 4-(3-Ethoxyacryloyl)benzonitrile involves its interaction with various molecular targets, depending on the context of its use. In organic synthesis, it acts as a reactive intermediate, participating in condensation, substitution, and addition reactions. In biological systems, it may interact with enzymes or receptors, modulating their activity through covalent or non-covalent interactions.
相似化合物的比较
- 4-(3-Methoxyacryloyl)benzonitrile
- 4-(3-Propoxyacryloyl)benzonitrile
- 4-(3-Butoxyacryloyl)benzonitrile
Comparison: 4-(3-Ethoxyacryloyl)benzonitrile is unique due to its specific ethoxyacryloyl group, which imparts distinct reactivity and properties compared to its analogs. The length and nature of the alkoxy group (ethoxy, methoxy, propoxy, butoxy) influence the compound’s solubility, reactivity, and potential applications. For instance, the ethoxy group provides a balance between hydrophobicity and hydrophilicity, making it suitable for a wide range of applications.
属性
分子式 |
C12H11NO2 |
|---|---|
分子量 |
201.22 g/mol |
IUPAC 名称 |
4-[(E)-3-ethoxyprop-2-enoyl]benzonitrile |
InChI |
InChI=1S/C12H11NO2/c1-2-15-8-7-12(14)11-5-3-10(9-13)4-6-11/h3-8H,2H2,1H3/b8-7+ |
InChI 键 |
ICKIIUKTKIVQTG-BQYQJAHWSA-N |
手性 SMILES |
CCO/C=C/C(=O)C1=CC=C(C=C1)C#N |
规范 SMILES |
CCOC=CC(=O)C1=CC=C(C=C1)C#N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



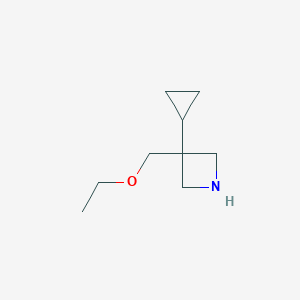
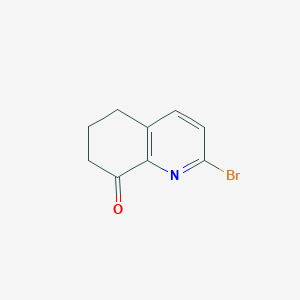
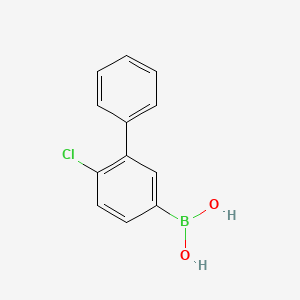
![{8-Benzyl-8-azabicyclo[3.2.1]octan-3-yl}methanamine](/img/structure/B13647164.png)
![1-[4-(bromomethyl)-2-methylphenyl]-4-methanesulfonyl-1H-pyrazole](/img/structure/B13647166.png)
![(R)-N-((S)-[1,1'-Biphenyl]-4-yl(3-(benzyloxy)-2-(dicyclohexylphosphanyl)phenyl)methyl)-N,2-dimethylpropane-2-sulfinamide](/img/structure/B13647168.png)
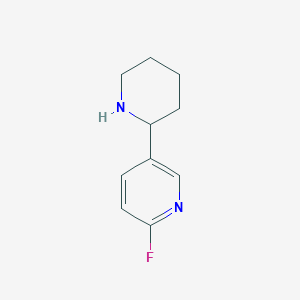
![N-[4-(6-{[4-(2-hydroxyethyl)phenyl]amino}-4-oxo-1H,2H,4H-pyrazolo[3,4-d]pyrimidin-1-yl)phenyl]acetamide](/img/structure/B13647177.png)
